molecular formula C20H31N5O B6453758 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine CAS No. 2549021-27-2

2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

Cat. No.: B6453758
CAS No.: 2549021-27-2
M. Wt: 357.5 g/mol
InChI Key: IGNKKAUOIZQKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine-piperazine-alkynyloxy side chain. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) is functionalized at the 2-position with a piperidin-1-yl group. This piperidine moiety is further connected via an ether linkage to a but-2-yn-1-yl chain terminated by a 4-(propan-2-yl)piperazine group.

Properties

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-18(2)24-15-13-23(14-16-24)10-3-4-17-26-19-6-11-25(12-7-19)20-21-8-5-9-22-20/h5,8-9,18-19H,6-7,10-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNKKAUOIZQKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine , with CAS number 2741925-20-0 , is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H35N3O2C_{20}H_{35}N_{3}O_{2} with a molecular weight of 349.5 g/mol . The structure features multiple functional groups, including a piperazine moiety and an alkyne substituent, which contribute to its biological activities.

PropertyValue
Molecular FormulaC20H35N3O2C_{20}H_{35}N_{3}O_{2}
Molecular Weight349.5 g/mol
CAS Number2741925-20-0

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly in the context of anti-tubercular properties and potential anticancer effects.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro tests against Mycobacterium tuberculosis have shown promising results:

  • IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM , indicating significant activity against the bacteria .

Anticancer Potential

The compound's structural similarities with known anticancer agents suggest it may exhibit antiproliferative effects:

  • Cytotoxicity Assays : Initial tests on human embryonic kidney cells (HEK-293) indicated low toxicity, suggesting a favorable safety profile for further development in cancer therapy .

The precise mechanisms through which this compound exerts its biological effects are still under investigation; however, docking studies suggest interactions with specific biological targets that could explain its pharmacological properties.

Key Mechanisms Identified:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors might contribute to its effects on cellular signaling pathways.

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of the compound reported significant anti-tubercular activity. The synthesized compounds were tested for their inhibitory concentrations, revealing several candidates with low nanomolar activity against Mycobacterium tuberculosis .

Study 2: Antiproliferative Effects

In another study, compounds structurally related to the target molecule were evaluated for their ability to inhibit cancer cell growth in vitro. The results demonstrated that certain derivatives could effectively reduce cell viability in various cancer cell lines, supporting the hypothesis of its anticancer potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Analogs

The 5-fluoro derivative of the target compound, 5-fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine (), introduces a fluorine atom at the pyrimidine’s 5-position. Fluorination often enhances metabolic stability and bioavailability by modulating electronic and steric properties. This modification could improve binding affinity to targets like kinases or GPCRs compared to the parent compound .

Piperazine/Piperidine-Substituted Pyrimidines

  • 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (): This compound replaces the alkynyl-piperazine side chain with a benzodioxole-methyl group. However, the absence of the alkynyl linker reduces conformational flexibility compared to the target compound .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Here, the pyrimidine core is substituted with a methyl group and a piperidine at positions 4 and 6, respectively.

Pyrimidines with Varied Heterocyclic Substituents

  • The bromine atom could enhance binding to hydrophobic pockets in enzymes, but the bulky benzoyl group may reduce solubility compared to the target compound’s isopropyl-piperazine terminus .
  • 4-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine (): Substitution with pyrrolidine instead of piperidine alters the nitrogen atom’s hybridization (secondary vs. The simpler structure may favor synthetic accessibility but lacks the extended side chain for targeted interactions .

Alkynyl-Linked Derivatives

The target compound’s but-2-yn-1-yl linker between piperidine and piperazine is a key structural feature. Similar alkynyl linkers are observed in 4-{4-[5-Nitro-6-(4-proxymethyl-piperidin-1-yl)-pyrimidin-4-yloxy]-phenyl}-butan-2-one (), where the alkyne enhances rigidity and π-orbital conjugation. However, the nitro group in this analog may introduce redox reactivity, limiting its therapeutic utility compared to the non-nitrated target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Structural Features Potential Advantages Limitations Reference
2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine C25H35N5O2 Isopropyl-piperazine, alkynyl linker Extended conformation, high nitrogen density Multi-target potential, metabolic stability Synthetic complexity
5-Fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine C25H34FN5O2 Fluorine at pyrimidine C5 Enhanced electronic effects Improved bioavailability Potential for off-target halogen bonding
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine C17H19N5O2 Benzodioxole-methyl Lipophilic aromatic group CNS penetration Reduced conformational flexibility
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine C21H26BrN5O Bromobenzoyl, methyl-pyrimidine Halogen-bonding capability Strong enzyme inhibition Low aqueous solubility

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis requires multi-step functionalization of pyrimidine, including Sonogashira coupling for the alkynyl linker, which complicates large-scale production .
  • Pharmacological Potential: Piperazine-piperidine-pyrimidine hybrids (e.g., ) demonstrate affinity for serotonin and dopamine receptors, suggesting the target compound may share similar neuromodulatory effects .
  • Solubility Challenges : Alkynyl linkers and aromatic substituents (e.g., benzodioxole in ) reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.